7-Hydroxy Quetiapine is primarily studied in the context of its role as a metabolite of the antipsychotic drug Quetiapine []. When Quetiapine is administered, the body breaks it down into various metabolites, including 7-Hydroxy Quetiapine.
Research has explored the pharmacokinetic properties of 7-Hydroxy Quetiapine, investigating its absorption, distribution, metabolism, and excretion. Studies have been conducted in animals, such as guinea pigs, to understand the time course of 7-Hydroxy Quetiapine in blood and hair roots after Quetiapine administration [].
Research has also investigated the metabolic pathways involved in the formation of 7-Hydroxy Quetiapine. This includes identifying the specific enzymes responsible for its conversion from Quetiapine's active metabolite, N-desalkylquetiapine [].
7-Hydroxy Quetiapine is a significant metabolite of the antipsychotic drug quetiapine, which is primarily used to treat schizophrenia and bipolar disorder. The compound has the chemical formula and is recognized for its pharmacological activity, contributing to the therapeutic effects of quetiapine. It is produced through metabolic processes in the liver, primarily via the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 .
7-Hydroxy Quetiapine itself is not thought to have a significant direct pharmacological effect. However, it contributes to the overall therapeutic effect of quetiapine by acting as a metabolite. It is believed to share some of quetiapine's mechanisms of action, including antagonism of dopamine and serotonin receptors in the brain [].
The primary chemical reaction involving 7-Hydroxy Quetiapine is its formation from quetiapine through hydroxylation. This reaction occurs in the liver and involves the following steps:
7-Hydroxy Quetiapine exhibits pharmacological activity similar to quetiapine but with distinct receptor binding profiles. It acts primarily as an antagonist at several neurotransmitter receptors, including:
The biological activity of 7-Hydroxy Quetiapine may influence its efficacy and side effect profile compared to quetiapine.
7-Hydroxy Quetiapine serves as a crucial biomarker in pharmacokinetic studies and forensic toxicology. Its applications include:
Interaction studies involving 7-Hydroxy Quetiapine focus on its pharmacokinetic and pharmacodynamic interactions with other drugs. Key findings include:
Several compounds share structural or functional similarities with 7-Hydroxy Quetiapine. Below is a comparison highlighting its uniqueness:
Compound | Structure Similarity | Pharmacological Action | Unique Feature |
---|---|---|---|
Norquetiapine | Similar backbone | Antipsychotic | Active metabolite with different receptor affinity |
Olanzapine | Similar piperazine ring | Antipsychotic | Distinct side effect profile |
Risperidone | Similar receptor targets | Antipsychotic | Different mechanism of action |
While all these compounds are antipsychotics, 7-Hydroxy Quetiapine's unique metabolic pathway and receptor binding profile distinguish it from others in terms of efficacy and safety .
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